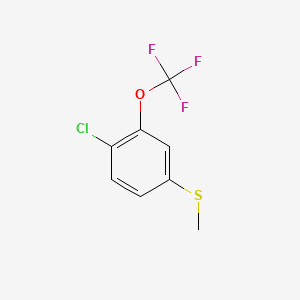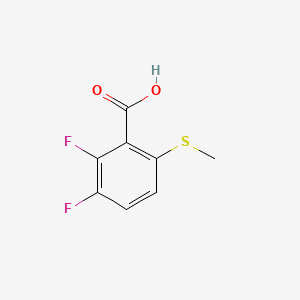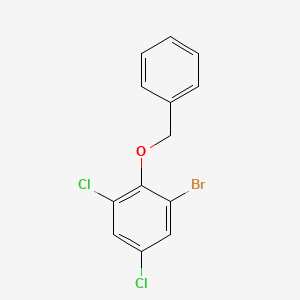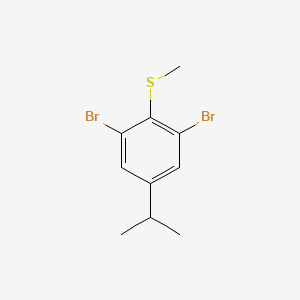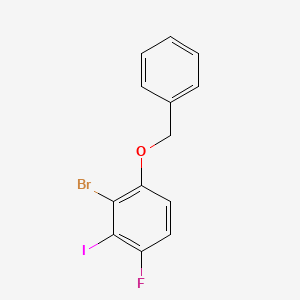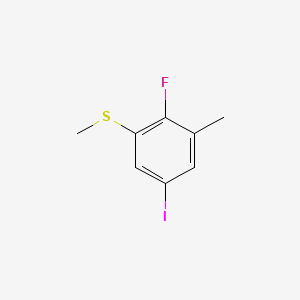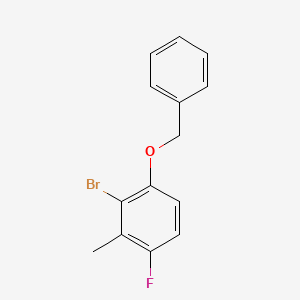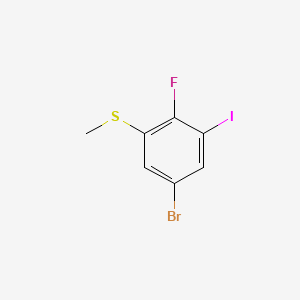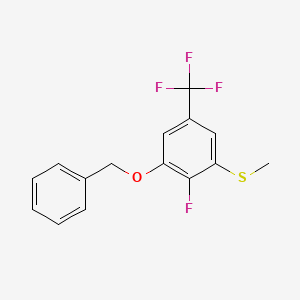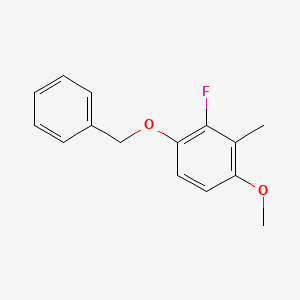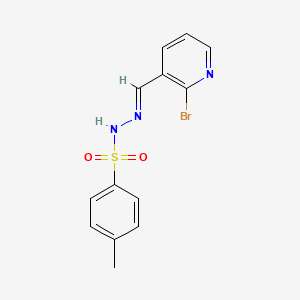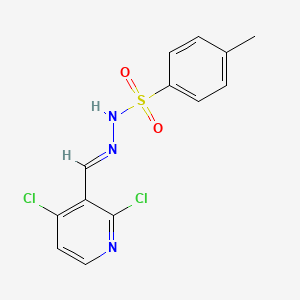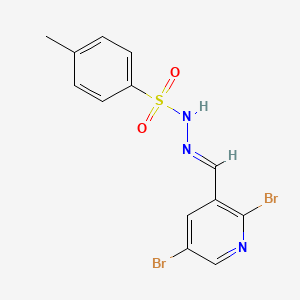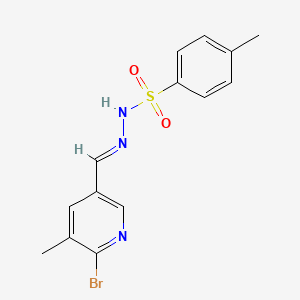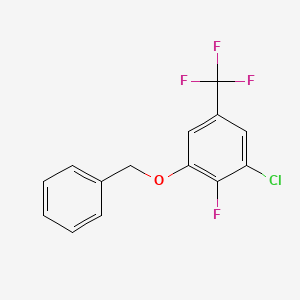
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene, also known as 1-benzyloxy-3-chloro-2-fluoro-5-trifluoromethylbenzene, is an organic compound with a molecular formula of C10H7ClF3O. It is a colorless liquid with a boiling point of 89.3 °C and a melting point of -43.3 °C. It is insoluble in water, but soluble in most organic solvents. It is used as a reactant in organic synthesis, and has been studied for its possible applications in medicinal chemistry, materials science, and nanotechnology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene involves the introduction of a benzyloxy group, a chloro group, a fluoro group, and a trifluoromethyl group onto a benzene ring.
Starting Materials
Benzene, Benzyl alcohol, Chlorine gas, Hydrogen fluoride gas, Trifluoromethyl iodide, Sodium hydride, Sodium iodide, Sodium bicarbonate, Sodium chloride, Diethyl ether, Methanol, Acetone
Reaction
Step 1: Protection of benzene with benzyl alcohol using sodium hydride as a base and diethyl ether as a solvent., Step 2: Chlorination of the protected benzene using chlorine gas and iron(III) chloride as a catalyst., Step 3: Fluorination of the chlorinated benzene using hydrogen fluoride gas and antimony pentachloride as a catalyst., Step 4: Trifluoromethylation of the fluorinated benzene using trifluoromethyl iodide, sodium iodide, and copper(I) iodide as a catalyst., Step 5: Deprotection of the benzyl group using sodium bicarbonate and methanol as a solvent., Step 6: Purification of the final product using acetone as a solvent.
Scientific Research Applications
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has been studied for its possible applications in medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, it has been investigated as a potential inhibitor of the enzyme DNA polymerase, which is involved in the replication of DNA. In materials science, its properties have been studied for potential use in the development of organic semiconductors. In nanotechnology, it has been studied for its potential use in the fabrication of nanostructures.
Mechanism Of Action
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has been shown to inhibit the enzyme DNA polymerase. This enzyme is involved in the replication of DNA, and the inhibition of this enzyme by 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene3-chloro-2-fluoro-5-trifluoromethylbenzene prevents the replication of DNA.
Biochemical And Physiological Effects
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has been shown to inhibit the enzyme DNA polymerase, which is involved in the replication of DNA. Inhibition of this enzyme can lead to a decrease in the rate of DNA replication, which can have a variety of biochemical and physiological effects. These effects can include changes in gene expression, changes in protein synthesis, and changes in cell division.
Advantages And Limitations For Lab Experiments
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is a useful reagent in organic synthesis, and it has been studied for its potential applications in medicinal chemistry, materials science, and nanotechnology. Its advantages for use in lab experiments include its low cost, its availability in a variety of solvents, and its low toxicity. Its limitations include its low solubility in water, its low boiling point, and its low melting point.
Future Directions
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has potential applications in medicinal chemistry, materials science, and nanotechnology. Possible future directions for research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted on its properties, such as its solubility, boiling point, and melting point, to determine its potential for use in various applications.
properties
IUPAC Name |
1-chloro-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFVAKAXNUZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

